N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide is a synthetic amide derivative featuring a 5-methoxyindole core linked via an ethyl group to a 2-methylpropanamide moiety.
Properties
Molecular Formula |
C15H20N2O2 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)15(18)16-7-9-17-8-6-12-10-13(19-3)4-5-14(12)17/h4-6,8,10-11H,7,9H2,1-3H3,(H,16,18) |
InChI Key |
CTPXKTJTSJPDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCN1C=CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide typically involves the reaction of 5-methoxyindole with an appropriate alkylating agent to introduce the ethyl group at the nitrogen atom. This is followed by the acylation of the resulting intermediate with 2-methylpropanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.30 g/mol
- IUPAC Name : N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide
The compound features an indole ring, which is a common motif in many biologically active compounds. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Scientific Research Applications
This compound has several notable applications:
Pharmaceutical Development
The compound is being investigated for its potential therapeutic effects due to its structural similarity to neurotransmitters like serotonin. Research suggests that it may exhibit sedative and hypnotic properties, making it a candidate for the treatment of anxiety and sleep disorders.
Research indicates that this compound can interact with serotonin receptors, influencing physiological responses such as mood regulation and sleep patterns. Its biological activities include:
- Antimicrobial Properties : Preliminary studies have shown that the compound may possess antimicrobial activity against various pathogens.
- Anticancer Potential : Similar indole derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Mechanistic Studies
The mechanism of action involves binding to specific receptors and modulating their activity. This can lead to a range of biological effects depending on the target receptor involved.
Case Study 1: Anticancer Activity
A study investigated various indole derivatives, including this compound, for their anticancer properties. Results indicated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines, primarily through mechanisms involving apoptosis induction .
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of related compounds, revealing improvements in cognitive function in animal models of Alzheimer's disease. The mechanisms were linked to enhanced cholinergic signaling pathways.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound is distinguished from analogs by two primary features:
Indole Substitution Pattern : The methoxy group is located at position 1 of the indole ring, unlike most analogs (e.g., F1V in : 5-methoxy-1H-indol-3-yl substitution) .
Amide Group : The 2-methylpropanamide group contrasts with dimethylpropanamide (F1V) or sulfonamide-linked groups (e.g., compound 51 in ) .
Comparative Analysis of Physicochemical Properties
*Calculated for C₁₆H₂₂N₂O₂.
†Calculated for C₂₄H₂₀Cl₂N₂O₅S₂ (compound 58 in ).
‡Calculated for C₂₃H₂₂N₂O₂.
Key Observations :
- Synthetic Accessibility : Compound 51 required HPLC purification (28% yield), whereas naproxen-tryptamine conjugates () were synthesized in high yields via amide coupling .
- Substituent Effects: The 3-cyanophenyl and fluorophenylthio groups in ’s PROTACs highlight how electron-withdrawing groups can modulate target engagement .
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-methylpropanamide is a compound with significant potential in pharmacology, particularly due to its structural similarity to neurotransmitters like serotonin and melatonin. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.33 g/mol
- CAS Number : 1205861-52-4
- Functional Groups : The compound features an indole ring, an amide group, and a methoxy substituent, which contribute to its biological properties.
The presence of the indole structure is particularly noteworthy, as many biologically active compounds share this feature, influencing interactions with various receptors in the body, especially serotonin receptors.
This compound is believed to interact with serotonin receptors, which play a pivotal role in regulating mood, anxiety, and sleep patterns. Preliminary studies suggest that compounds with similar structures can modulate receptor activity, potentially leading to sedative and hypnotic effects .
Table 1: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Methoxytryptamine | C11H14N2O | Acts as a neurotransmitter |
| Melatonin | C13H16N2O2 | Regulates sleep-wake cycles |
| Tryptamine | C11H12N2 | Precursor for many biologically active substances |
This table highlights how this compound stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties not observed in simpler derivatives like tryptamine or 5-Methoxytryptamine.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Sedative and Hypnotic Effects : Due to its potential interaction with serotonin receptors, the compound may influence sleep regulation.
- Mood Regulation : Its structural similarity to serotonin suggests possible applications in treating mood disorders.
- Neuroprotective Properties : Indole derivatives are often studied for their neuroprotective effects, which may apply to this compound as well .
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives similar to this compound:
- A study on related indole compounds demonstrated their ability to inhibit certain cancer cell lines, suggesting a potential role in oncology .
- Another investigation focused on the effects of indole derivatives on obesity-related pathways, highlighting their influence on appetite regulation through central mechanisms .
Future Directions
The versatility of this compound opens avenues for further research:
- Pharmacological Studies : Detailed pharmacokinetic and pharmacodynamic studies are needed to understand its therapeutic potential better.
- Clinical Trials : Investigating the efficacy of this compound in clinical settings for mood disorders and sleep-related issues could validate its use in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
